

Atazanavir Sulfate: A Technical Guide to Structural Analogs and Related Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atazanavir sulfate, a potent protease inhibitor, is a cornerstone of antiretroviral therapy for HIV-1 infection.[1] Its efficacy is attributed to its specific inhibition of the viral Gag and Gag-Pol polyprotein processing, which is essential for the maturation of infectious virions.[1] As with any pharmaceutical agent, the purity and impurity profile of Atazanavir Sulfate are of paramount importance to ensure its safety and efficacy. This technical guide provides an in-depth overview of the structural analogs and related impurities of Atazanavir Sulfate, intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and quality control.

Physicochemical Properties of Atazanavir and its Sulfate Salt

Atazanavir is a heavily substituted carbohydrazide.[2] The sulfate salt is employed for its improved bioavailability.[3]

Property	Atazanavir (Free Base)[2]	Atazanavir Sulfate	
Molecular Formula	C38H52N6O7	C38H52N6O7 · H2SO4	
Molecular Weight	704.9 g/mol	802.93 g/mol	
Appearance	Solid powder	White to pale yellow crystalline powder	
Solubility in Water	0.11 mg/L	Slightly soluble	
Melting Point	~200°C	Not specified	
Octanol/Water Partition Coefficient (LogP)	4.5	Not specified	

Structural Analogs and Related Impurities

The synthesis and degradation of **Atazanavir Sulfate** can result in the formation of various related substances. These impurities can be process-related, degradation products, or diastereomers. The United States Pharmacopeia (USP) sets limits for these impurities to ensure the quality of the drug substance.[4]

Table of Known Impurities and Structural Analogs

Impurity Name/Analog	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Notes
Atazanavir Related Compound A (USP)	162537-11-3	C8H15NO4	189.21	A starting material or synthetic intermediate.[5]
Atazanavir Impurity B	198904-85-7	C17H21N3O2	299.37	A process- related impurity, also known as tert-butyl 2-(4- (pyridin-2- yl)benzyl)hydrazi ne-1-carboxylate. [6][7] Considered a potential genotoxic impurity.[8]
Atazanavir (3R,8S,9S,12R)- Isomer	1292296-11-7	C38H52N6O7	704.86	A diastereomer of Atazanavir.[5]
Atazanavir S,S,R,S- Diastereomer	1292296-10-6	C38H52N6O7	704.86	A diastereomer of Atazanavir.[3]
Atazanavir S,S,S,R- Diastereomer	1332981-16-4	C38H52N6O7	704.87	A diastereomer of Atazanavir.[9]
Pyridinyl Benzoic Acid (Atazanavir EP Impurity A)	4385-62-0	C12H9NO2	199.21	A process- related impurity. [10]

4-(Pyridin-2- yl)benzaldehyde (Atazanavir EP Impurity B)	127406-56-8	C12H9NO	183.21	A process- related impurity.
Atazanavir Di- tert-butyl Analog	198904-86-8	-	-	A process-related impurity. [11]

Experimental Protocols Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.

Protocol for Forced Degradation of Atazanavir:

- Acid Degradation: A solution of Atazanavir in a suitable solvent is treated with 0.1N HCl and heated at 70°C for 3 hours.[11]
- Base Degradation: A solution of Atazanavir is treated with 0.1N NaOH and heated at 70°C for 3 hours.[11]
- Oxidative Degradation: A solution of Atazanavir is treated with 3% H2O2 and heated at 70°C for 3 hours.[11]
- Thermal Degradation: A solid sample of Atazanavir is heated at 110°C for 3.5 hours.[11]
- Photolytic Degradation: A solution of Atazanavir is exposed to UV light for 24 hours.

Following exposure to these stress conditions, the samples are analyzed by a stability-indicating HPLC method to quantify the degradation and identify the degradation products.

Stability-Indicating HPLC Method

A robust HPLC method is crucial for the separation and quantification of Atazanavir from its impurities.

Example HPLC Method:

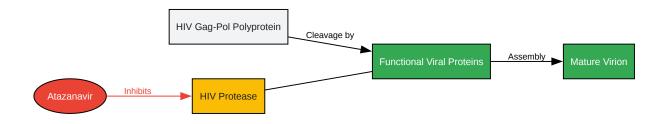
- Column: C18 column (e.g., Waters X Bridge, 4.6 × 250 mm, 5 μm)
- Mobile Phase: A mixture of acetonitrile, potassium dihydrogen phosphate buffer (pH 3), and methanol.

Flow Rate: 1.0 mL/min

· Detection: UV at 247 nm

Injection Volume: 20 μL

Temperature: Ambient

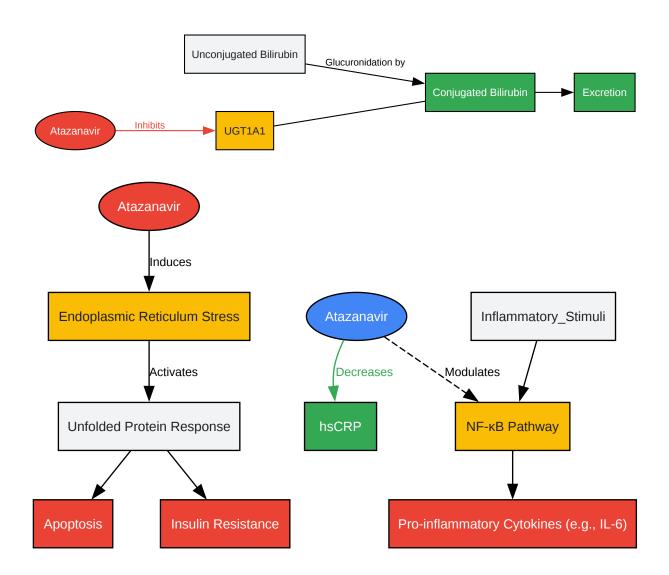

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Signaling Pathways and Biological Interactions

The biological effects of Atazanavir extend beyond its primary antiviral activity and involve interactions with various cellular signaling pathways.

HIV Protease Inhibition

The primary mechanism of action of Atazanavir is the inhibition of HIV-1 protease, an enzyme critical for the viral life cycle.[1] By binding to the active site of the protease, Atazanavir prevents the cleavage of viral polyproteins, leading to the production of immature, non-infectious virions.[1]


Click to download full resolution via product page

Atazanavir inhibits HIV protease, preventing viral maturation.

UGT1A1 Inhibition and Hyperbilirubinemia

A common side effect of Atazanavir is hyperbilirubinemia, which is caused by the inhibition of the UDP-glucuronosyltransferase 1A1 (UGT1A1) enzyme.[12] This enzyme is responsible for the glucuronidation of bilirubin, a key step in its detoxification and excretion. Inhibition of UGT1A1 leads to an accumulation of unconjugated bilirubin in the blood.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Atazanavir | C38H52N6O7 | CID 148192 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. Atazanavir Sulfate [doi.usp.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. alentris.org [alentris.org]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Determination of genotoxic impurity in atazanavir sulphate drug substance by LC-MS -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. Atazanavir EP Impurity A | 4385-62-0 [chemicea.com]
- 11. 198904-86-8|tert-Butyl 2-((2S,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-phenylbutyl)-2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate|BLD Pharm [bldpharm.com]
- 12. Atazanavir: its role in HIV treatment PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Atazanavir Sulfate: A Technical Guide to Structural Analogs and Related Impurities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b000745#atazanavir-sulfate-structural-analogs-and-related-impurities]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com